5-(p-Methylphenyl)-5-phenylhydantoin

説明

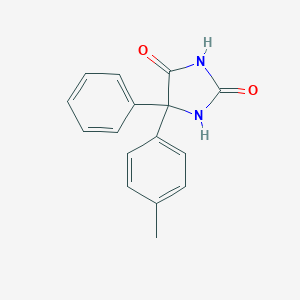

5-(p-Methylphenyl)-5-phenylhydantoin (CAS name: 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione) is a synthetic hydantoin derivative structurally related to phenytoin (5,5-diphenylhydantoin), a well-known anticonvulsant. The compound features two aromatic rings attached to the hydantoin core, with a methyl group para-substituted on one phenyl ring. This structural modification distinguishes it from other hydantoins, such as phenytoin and its hydroxylated metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).

Structure

2D Structure

特性

IUPAC Name |

5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023654 | |

| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51169-17-6 | |

| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin typically involves the reaction of benzil with p-toluidine in the presence of a base, followed by cyclization. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process.

化学反応の分析

Types of Reactions:

Oxidation: 5-(p-Methylphenyl)-5-phenylhydantoin can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydantoin ring can be modified by introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Carboxylic acids

Reduction: Amines or alcohols

Substitution: Substituted hydantoins with various functional groups

科学的研究の応用

Chemistry: 5-(p-Methylphenyl)-5-phenylhydantoin is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding the behavior of hydantoins in biological systems.

Medicine: Hydantoins, including this compound, are explored for their anticonvulsant properties. They are investigated for potential use in the treatment of epilepsy and other neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

作用機序

The mechanism of action of 5-(p-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydantoin ring is known to interact with ion channels in the nervous system, which may contribute to its anticonvulsant properties.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-(p-Methylphenyl)-5-phenylhydantoin and related hydantoins:

Metabolic Pathways

- Unlike p-HPPH, the methyl group may hinder hydroxylation, altering excretion pathways .

- Phenytoin: Primarily metabolized via CYP2C9 to p-HPPH (95% (S)-enantiomer), with minor contributions from CYP2C18. p-HPPH is glucuronidated by UGT1A1/1A9/2B15 and excreted renally .

- 5-Methyl-5-phenylhydantoin : Lacks para-substituents necessary for hydroxylation, leading to negligible anticonvulsant activity .

Pharmacological Activity

- Anticonvulsant Activity :

- Phenytoin : Blocks voltage-gated sodium channels, stabilizing neuronal membranes.

- 4-Substituted Hydantoins (e.g., p-HPPH, this compound) : Para-substitution correlates with anticonvulsant efficacy. Meta-substituted analogs (e.g., 3-hydroxyphenyl derivative) lack activity due to disrupted molecular interactions .

Analytical Behavior

Chiral resolution varies significantly among hydantoins due to substituent position and lipophilicity:

| Compound | Chiral Stationary Phase (CSP) | Enantioselectivity Factor (α) | Resolution (Rs) |

|---|---|---|---|

| This compound | Dalbavancin (D2) | 4.07 | 7.0 |

| p-HPPH | Dalbavancin (D2) | 1.95 | 2.5 |

| 5-(3-hydroxyphenyl)-5-phenylhydantoin | Dalbavancin (D2) | 1.32 | 1.3 |

The para-methyl group in this compound enhances π–π interactions with CSPs, enabling superior resolution compared to hydroxylated analogs .

Toxicity and Side Effects

- p-HPPH : Associated with phenytoin-induced gingival overgrowth and hepatotoxicity due to reactive intermediate formation via peroxidase activation .

- This compound: No direct toxicity data, but the methyl group may reduce oxidative bioactivation compared to phenolic metabolites.

Key Research Findings

Stereoselectivity : p-HPPH exhibits enantioselective metabolism (CYP2C9 favors (S)-enantiomer), while this compound’s stereochemical fate remains uncharacterized .

Solvatochromism : 4-substituted hydantoins (e.g., methyl, hydroxyl) display stronger lipophilic-solvatochromic correlations than meta-substituted analogs, influencing drug-receptor binding .

Chiral Recognition : Aromatic ring count and substituent position dictate chiral resolution. This compound’s dual aromatic rings enable baseline separation on RP-HPLC, unlike single-ring analogs .

生物活性

5-(p-Methylphenyl)-5-phenylhydantoin (MPPH) is a synthetic compound belonging to the hydantoin family, notable for its unique structure and potential pharmacological properties. This article explores its biological activity, focusing on its interactions with metabolic enzymes, pharmacokinetics, and implications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄N₂O₂

- Molecular Weight : 266.30 g/mol

- Appearance : White to light brown crystalline powder

- Melting Point : 225-226 °C

The compound features a hydantoin core substituted with both a p-methylphenyl and a phenyl group, which may influence its biological activity compared to other hydantoins such as phenytoin.

Pharmacological Context

MPPH is primarily studied for its role as an internal standard in high-performance liquid chromatography (HPLC) for quantifying anticonvulsant drugs like phenytoin. Its interactions with cytochrome P450 enzymes are critical for understanding its metabolic pathways and potential drug-drug interactions.

Anticonvulsant Properties

Research indicates that MPPH may exhibit anticonvulsant activity through its metabolic conversion to phenytoin. In studies involving methyl derivatives of phenytoin, it was observed that N-demethylation processes significantly influenced plasma concentrations of both MPPH and phenytoin. For instance, when mice were administered 3-methylphenytoin, plasma concentrations of phenytoin increased over time, correlating with observed anticonvulsant effects .

Metabolic Interactions

MPPH's interaction with cytochrome P450 enzymes is crucial in determining its pharmacokinetic profile. Variations in enzyme activity can lead to significant differences in drug efficacy and safety. The compound may alter the metabolism of other drugs when co-administered, necessitating careful monitoring in polypharmacy scenarios.

Study on Metabolism

A study highlighted the metabolic pathways of MPPH, demonstrating that it serves as an internal standard for analyzing phenytoin metabolism. The research involved HPLC methods where MPPH was used to quantify phenytoin levels in plasma samples, revealing insights into the kinetics of drug metabolism .

Comparative Analysis with Related Compounds

A comparative analysis of MPPH with structurally similar compounds elucidates its unique pharmacological profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenytoin | C₁₅H₁₂N₂O₂ | Widely used anticonvulsant; primary reference drug |

| 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C₁₆H₁₅N₂O₃ | Hydroxylated derivative; altered biological activity |

| 3-Methylphenytoin | C₁₆H₁₅N₂O₂ | Methyl derivative; exhibits different pharmacological effects |

This table illustrates how MPPH's specific substitution pattern may influence its biological activity compared to other hydantoins.

Q & A

Q. What are the recommended synthetic routes for 5-(p-Methylphenyl)-5-phenylhydantoin, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a Bucherer-Bergs reaction, substituting p-methylbenzaldehyde and benzaldehyde in a stepwise cyclization with urea and ammonium carbonate. Purification involves recrystallization from a DMF:MeOH (2:1) mixture, as this solvent system achieves high solubility and yields crystalline solids with >98% purity (mp >300°C) . Characterization should include HPLC (using a C18 column with acetonitrile/water mobile phase) and melting point validation to confirm identity and purity .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS over 14 days. Compare chromatographic peak area reduction to calculate half-life. Include a control group in inert solvents (e.g., DMSO) to isolate pH-specific effects .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Use H/C NMR to identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and the hydantoin ring (δ 4.5–5.5 ppm for NH protons). IR spectroscopy confirms carbonyl stretches (C=O at ~1750 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation (expected [M+H] = 295.12) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like sodium channels?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of voltage-gated sodium channels (PDB ID: 6AGF). Compare binding affinity and pose with phenytoin (5,5-diphenylhydantoin) to assess structural-activity relationships (SAR). Validate predictions via patch-clamp electrophysiology in neuronal cell lines, measuring IC for channel blockade .

Q. What strategies resolve contradictions in transport kinetics data across placental barrier models?

- Methodological Answer : Discrepancies between ex vivo placental perfusion and in vitro Caco-2 monolayer models may arise from differences in efflux transporter expression (e.g., P-gp). Use LC-MS/MS to quantify transcellular transport rates and siRNA knockdown of ABCB1 (P-gp gene) to isolate transporter contributions. Normalize data to control compounds with known permeability (e.g., antipyrine) .

Q. How do substituent modifications (e.g., p-methyl vs. hydroxyl groups) alter cellular glucose uptake inhibition?

- Methodological Answer : Synthesize analogs (e.g., 5-(4-hydroxyphenyl)-5-phenylhydantoin) and test in a 2-NBDG fluorescence assay using HepG2 cells. Compare IC values and correlate with logP (lipophilicity) calculated via HPLC-derived retention times. Molecular dynamics simulations can map hydrogen-bonding interactions with GLUT1 transporters .

Q. What experimental frameworks optimize reactor conditions for scalable synthesis?

- Methodological Answer : Employ a factorial design (DoE) to vary temperature (80–120°C), ammonia concentration, and reaction time. Monitor yield via in-line FTIR for real-time urea conversion analysis. For continuous flow synthesis, use a microreactor with residence time <10 min to minimize byproduct formation (e.g., N-methylated derivatives) .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in biological assay results?

- Methodological Answer : Implement a standardized QC protocol:

Q. What bioinformatics tools are suitable for meta-analysis of hydantoin derivatives’ toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。